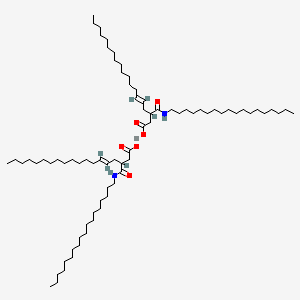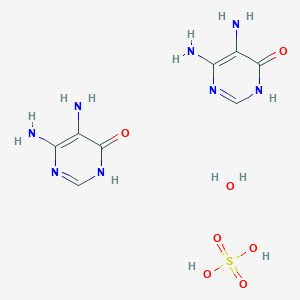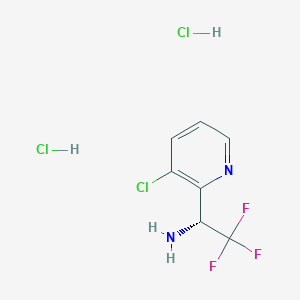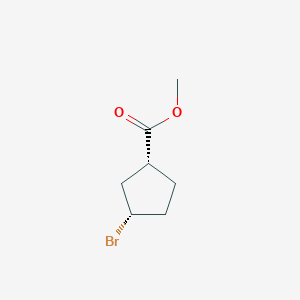
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is a complex organic compound with the molecular formula C76H144CaN2O6 and a molecular weight of 1222.04 . This compound is known for its unique structure, which includes a long hydrocarbon chain and a calcium ion, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate typically involves the reaction of nonadec-5-enoic acid with octadecylamine to form the corresponding amide. This amide is then reacted with a calcium salt, such as calcium chloride, to form the final product . The reaction conditions usually require a solvent like dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process is optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate involves its interaction with cell membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The calcium ion may also play a role in signaling pathways by interacting with various cellular proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium stearate: Similar in that it contains a calcium ion and a long hydrocarbon chain, but differs in the specific structure and functional groups.
Calcium oleate: Another compound with a calcium ion and a long hydrocarbon chain, but with different unsaturation points and functional groups.
Uniqueness
Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is unique due to its specific combination of a long hydrocarbon chain, an amide group, and a calcium ion.
Eigenschaften
CAS-Nummer |
84753-10-6 |
|---|---|
Molekularformel |
C76H144CaN2O6 |
Molekulargewicht |
1222.0 g/mol |
IUPAC-Name |
calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |
InChI |
InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |
InChI-Schlüssel |
NCOHZYLCJDBBNT-HYFGXEHFSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)






![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
